Cas no 51521-95-0 (5-(aminomethyl)furan-2-carboxylic acid hydrochloride)

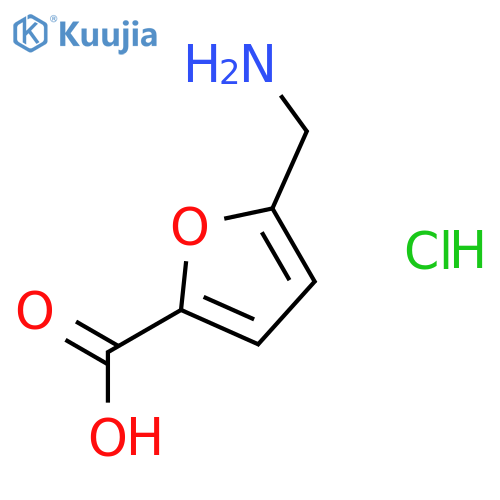

51521-95-0 structure

商品名:5-(aminomethyl)furan-2-carboxylic acid hydrochloride

CAS番号:51521-95-0

MF:C6H8ClNO3

メガワット:177.585620880127

MDL:MFCD20731136

CID:2107418

PubChem ID:56807544

5-(aminomethyl)furan-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-(aminomethyl)furan-2-carboxylic acid hydrochloride

- SB61290

- SCHEMBL8713679

- 5-(AMINOMETHYL)FURAN-2-CARBOXYLIC ACID HCL

- 5-aminomethyl-2-furancarboxylic acid hydrochloride

- CHEMBL2147347

- 51521-95-0

- Z1272117771

- 5-(aminomethyl)furan-2-carboxylic acid;hydrochloride

- AT17184

- MFCD20731136

- 5-(Aminomethyl)-2-furoic acid hydrochloride

- CS-0217960

- 5-(aminomethyl)furan-2-carboxylicacidhydrochloride

- 5-(Aminomethyl)-2-furancarboxylic Acid Hydrochloride; 2-Furancarboxylic acid, 5-(aminomethyl)-, hydrochloride

- BS-40954

- DA-38497

- AKOS024015379

- BCA52195

- EN300-95092

- VZBDETJVJSTWPP-UHFFFAOYSA-N

- 864-899-9

-

- MDL: MFCD20731136

- インチ: InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H

- InChIKey: VZBDETJVJSTWPP-UHFFFAOYSA-N

- ほほえんだ: C1=C(CN)OC(=C1)C(=O)O.Cl

計算された属性

- せいみつぶんしりょう: 177.0192708g/mol

- どういたいしつりょう: 177.0192708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.5Ų

5-(aminomethyl)furan-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-95092-2.5g |

5-(aminomethyl)furan-2-carboxylic acid hydrochloride |

51521-95-0 | 95.0% | 2.5g |

$389.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1246378-250mg |

5-(aminomethyl)-2-furoic acid hydrochloride |

51521-95-0 | 98% | 250mg |

$95 | 2024-06-06 | |

| TRC | A637155-100mg |

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride |

51521-95-0 | 100mg |

$ 1499.00 | 2023-04-19 | ||

| TRC | A637155-25mg |

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride |

51521-95-0 | 25mg |

45.00 | 2021-08-18 | ||

| TRC | A637155-250mg |

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride |

51521-95-0 | 250mg |

240.00 | 2021-08-18 | ||

| Chemenu | CM436894-1g |

5-(aminomethyl)-2-furoic acid hydrochloride |

51521-95-0 | 95%+ | 1g |

$277 | 2023-03-07 | |

| Enamine | EN300-95092-10g |

5-(aminomethyl)furan-2-carboxylic acid hydrochloride |

51521-95-0 | 95% | 10g |

$3657.0 | 2023-09-01 | |

| A2B Chem LLC | AI90722-100mg |

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride |

51521-95-0 | 95% | 100mg |

$23.00 | 2024-04-19 | |

| Aaron | AR00J44U-100mg |

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride |

51521-95-0 | 95% | 100mg |

$26.00 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1246378-1g |

5-(aminomethyl)-2-furoic acid hydrochloride |

51521-95-0 | 98% | 1g |

$190 | 2025-02-26 |

5-(aminomethyl)furan-2-carboxylic acid hydrochloride 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

51521-95-0 (5-(aminomethyl)furan-2-carboxylic acid hydrochloride) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51521-95-0)5-(aminomethyl)furan-2-carboxylic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):165.0